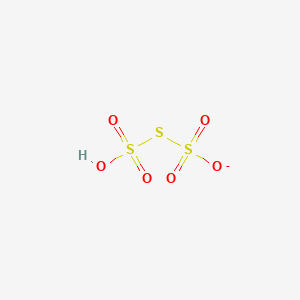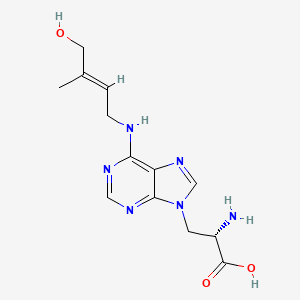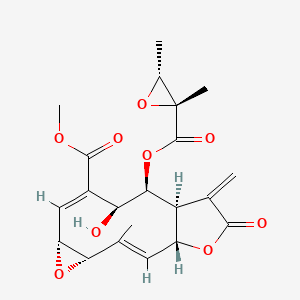![molecular formula C19H14ClNO4 B1232792 2-(4-chloro-14-methoxy-10-methyl-8-oxo-9-azatetracyclo[7.6.1.02,7.012,16]hexadeca-1(16),2(7),3,5,10,12,14-heptaen-11-yl)acetic acid CAS No. 51806-88-3](/img/structure/B1232792.png)
2-(4-chloro-14-methoxy-10-methyl-8-oxo-9-azatetracyclo[7.6.1.02,7.012,16]hexadeca-1(16),2(7),3,5,10,12,14-heptaen-11-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chloro-14-methoxy-10-methyl-8-oxo-9-azatetracyclo[76102,7012,16]hexadeca-1(16),2(7),3,5,10,12,14-heptaen-11-yl)acetic acid is a complex organic compound with a unique tetracyclic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-14-methoxy-10-methyl-8-oxo-9-azatetracyclo[7.6.1.02,7.012,16]hexadeca-1(16),2(7),3,5,10,12,14-heptaen-11-yl)acetic acid involves multiple steps, starting from readily available precursors. The key steps typically include cyclization reactions, chlorination, and methoxylation under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to minimize environmental impact .
化学反応の分析
Types of Reactions
2-(4-chloro-14-methoxy-10-methyl-8-oxo-9-azatetracyclo[7.6.1.02,7.012,16]hexadeca-1(16),2(7),3,5,10,12,14-heptaen-11-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Halogen atoms can be replaced with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups like amines or ethers .
科学的研究の応用
2-(4-chloro-14-methoxy-10-methyl-8-oxo-9-azatetracyclo[7.6.1.02,7.012,16]hexadeca-1(16),2(7),3,5,10,12,14-heptaen-11-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of 2-(4-chloro-14-methoxy-10-methyl-8-oxo-9-azatetracyclo[7.6.1.02,7.012,16]hexadeca-1(16),2(7),3,5,10,12,14-heptaen-11-yl)acetic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses .
類似化合物との比較
Similar Compounds
Coumarins: Known for their biological activities and used in medicinal chemistry.
Indoles: Important in drug development due to their diverse biological properties.
Quinolones: Widely used as antibiotics and have a similar heterocyclic structure.
Uniqueness
2-(4-chloro-14-methoxy-10-methyl-8-oxo-9-azatetracyclo[7.6.1.02,7.012,16]hexadeca-1(16),2(7),3,5,10,12,14-heptaen-11-yl)acetic acid is unique due to its specific tetracyclic structure, which imparts distinct chemical and biological properties.
特性
CAS番号 |
51806-88-3 |
|---|---|
分子式 |
C19H14ClNO4 |
分子量 |
355.8 g/mol |
IUPAC名 |
2-(4-chloro-14-methoxy-10-methyl-8-oxo-9-azatetracyclo[7.6.1.02,7.012,16]hexadeca-1(16),2(7),3,5,10,12,14-heptaen-11-yl)acetic acid |
InChI |
InChI=1S/C19H14ClNO4/c1-9-13(8-17(22)23)15-6-11(25-2)7-16-14-5-10(20)3-4-12(14)19(24)21(9)18(15)16/h3-7H,8H2,1-2H3,(H,22,23) |
InChIキー |
OTFVYCPQODZVIZ-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=CC(=CC3=C2N1C(=O)C4=C3C=C(C=C4)Cl)OC)CC(=O)O |
正規SMILES |
CC1=C(C2=CC(=CC3=C2N1C(=O)C4=C3C=C(C=C4)Cl)OC)CC(=O)O |
Key on ui other cas no. |
51806-88-3 |
同義語 |
10-chloro-2-methoxy-5-methyl-7H-pyrrolo(3,2,1-d,e)phenanthrid-7-one-4-acetic acid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2,6-dichlorophenyl)-N-[(4-fluorophenyl)methyl]-4,5-dihydro-1H-imidazol-2-amine](/img/structure/B1232709.png)
![2-(2-furanyl)-N-phenyl-3-imidazo[1,2-a]pyridinamine](/img/structure/B1232710.png)












